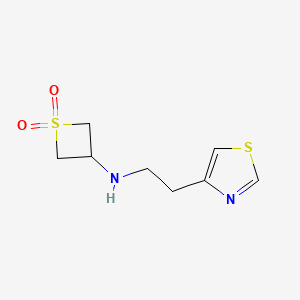
Rel-(1s,4s)-5-Amino-2-((1-(4-methylcyClohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1s,4s)-5-Amino-2-((1-(4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a cyclohexyl group, and an imidazole ring, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,4s)-5-Amino-2-((1-(4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid typically involves multiple steps, including the formation of the imidazole ring and the introduction of the cyclohexyl group. Common synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Cyclohexyl Group: This step may involve the alkylation of the imidazole ring with a cyclohexyl halide in the presence of a base such as potassium carbonate.
Amino Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1s,4s)-5-Amino-2-((1-(4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the imidazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Rel-(1s,4s)-5-Amino-2-((1-(4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Rel-(1s,4s)-5-Amino-2-((1-(4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Rel-(1s,4s)-5-Amino-2-((1-(4-methylcyclohexyl)-1H-imidazol-4-yl)methyl)pentanoic acid can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.
Cyclohexyl Amines: Compounds with cyclohexyl groups and amino functionalities.
Amino Acids: Structurally similar amino acids with different side chains.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H27N3O2 |
|---|---|
Molekulargewicht |
293.40 g/mol |
IUPAC-Name |
5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid |
InChI |
InChI=1S/C16H27N3O2/c1-12-4-6-15(7-5-12)19-10-14(18-11-19)9-13(16(20)21)3-2-8-17/h10-13,15H,2-9,17H2,1H3,(H,20,21) |
InChI-Schlüssel |
AEHFUSPLVGWEEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)N2C=C(N=C2)CC(CCCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)

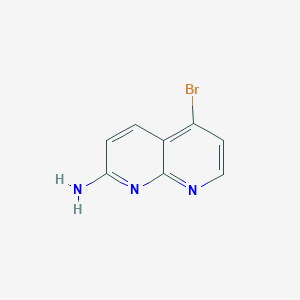
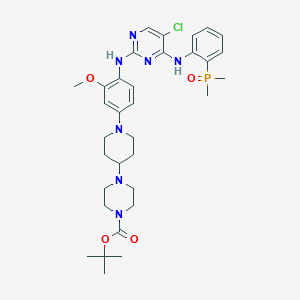

![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)
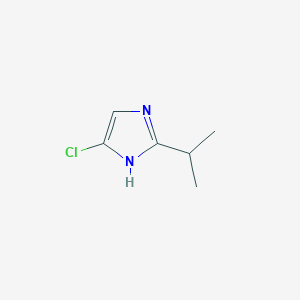


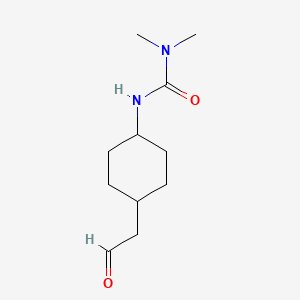
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12954998.png)
![(2R,3R,4S,5R)-2-[12-(1-benzofuran-2-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12955011.png)
